Cas no 383187-82-4 (N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide)

N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide structure
383187-82-4 structure
Product Name:N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide
CAS-nummer:383187-82-4
MF:C39H77NO9
MW:704.029993772507
CID:1489102
PubChem ID:2826714
Update Time:2025-04-21

N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide
    • N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxynonan-2-yl]tetracosanamide
    • tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
    • N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide
    • OCH9
    • C39H77NO9
    • 383187-82-4
    • Q27225755
    • HB4004
    • N-[1S-[(alpha-D-galactopyranosyloxy)methyl]-2S,3R-dihydroxyoctyl]-tetracosanamide
    • OCH (PBS 20)
    • CHEMBL231993
    • Galalpha-Cer(t9:0/24:0)
    • 3g08
    • Tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- (9CI)
    • PD018104
    • SCHEMBL552249
    • 3arb
    • CHEBI:495150
    • OCH
    • (2S,3S,4R)-1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
    • LMFA13010062
    • DTXSID00385102
    • FEE
    • Epitope ID:141799
    • 1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
    • (2S,3S,4R)-1-O-(alpha-D-Galactopyranosyl)-N-tetracosanoyl-2-amino-1,3,4-nonanetriol)
    • Inchi: 1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1
    • InChI-sleutel: MPKIDHIOYNMFES-CLTBVUQJSA-N
    • LACHT: O1[C@H](CO)[C@@H]([C@@H]([C@H]([C@H]1OC[C@@H]([C@@H]([C@@H](CCCCC)O)O)NC(CCCCCCCCCCCCCCCCCCCCCCC)=O)O)O)O

Berekende eigenschappen

  • Exacte massa: 703.55983303g/mol
  • Monoisotopische massa: 703.55983303g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 34
  • Complexiteit: 760
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10.1
  • Topologisch pooloppervlak: 169Ų

N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl}tetracosanamide Gerelateerde literatuur

Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.